molecular formula C24H22N4O B2922215 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2327885-02-7

4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline

カタログ番号: B2922215
CAS番号: 2327885-02-7
分子量: 382.467
InChIキー: HUKZZROXIHHROZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of pyrazole, pyrrole, and tetrahydroisoquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling with a tetrahydroisoquinoline derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反応の分析

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

科学的研究の応用

4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound may be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

作用機序

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to influence neurological functions.

類似化合物との比較

Similar Compounds

    4-(1-methyl-1H-pyrazol-4-yl)pyridine: This compound shares the pyrazole moiety but lacks the tetrahydroisoquinoline and pyrrole groups.

    1,4-di(1H-pyrazol-4-yl)benzene: This compound contains two pyrazole groups attached to a benzene ring but does not include the tetrahydroisoquinoline structure.

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of three distinct heterocyclic moieties, which confer a range of potential biological activities and chemical reactivity. This structural complexity makes it a valuable compound for research and development in various scientific fields.

生物活性

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a novel chemical entity with potential therapeutic applications. Its structure combines a tetrahydroisoquinoline core with pyrazole and pyrrole moieties, which are known for their biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4C_{18}H_{20}N_{4}, with a molecular weight of approximately 304.39 g/mol. The presence of the pyrazole and pyrrole rings contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines:

  • MCF-7 (breast cancer) : An IC50 value of 0.46 µM has been reported for related pyrazole compounds, indicating strong antiproliferative effects .
  • HCT116 (colon cancer) : Another derivative demonstrated an IC50 of 0.39 µM against HCT116 cells .

The mechanism of action often involves inhibition of key cellular pathways such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a related compound showed CDK2 inhibition with an IC50 of 0.98 µM .

Mechanistic Studies

Mechanistic studies are essential to understand how this compound exerts its biological effects. Research indicates that pyrazole derivatives can interact with various molecular targets:

  • Kinase Inhibition : The structure allows for potential interactions with kinases involved in cancer progression.
  • DNA Binding : Some pyrazole compounds have exhibited the ability to bind to DNA, leading to apoptosis in cancer cells.

Data Table: Biological Activity Overview

Activity TypeCell LineIC50 (µM)Reference
AnticancerMCF-70.46
AnticancerHCT1160.39
AnticancerA3754.2
Anti-inflammatoryNot specifiedNot availableN/A

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Anticancer Efficacy :
    • A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines, including MCF-7 and HCT116.
    • Results indicated that modifications in the substituents significantly affected potency, highlighting structure-activity relationships (SAR) that could guide future drug design.
  • Mechanism Exploration :
    • Research examined the interaction of pyrazole derivatives with CDK enzymes, revealing that certain modifications enhance inhibitory activity.
    • These findings suggest that the compound may serve as a lead structure for developing more potent CDK inhibitors.

特性

IUPAC Name

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-26-15-20(14-25-26)23-17-28(16-19-6-2-3-7-22(19)23)24(29)18-8-10-21(11-9-18)27-12-4-5-13-27/h2-15,23H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKZZROXIHHROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。